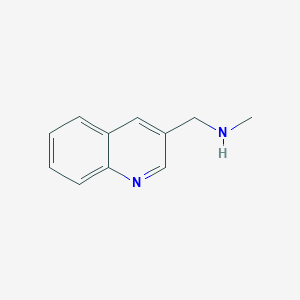

N-Methyl-1-quinolin-3-ylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-quinolin-3-ylmethanamine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-1-quinolin-3-ylmethanamine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalysts : Palladium or nickel catalysts improve cross-coupling efficiency, while NaBH₄ is effective for amine reduction .

- Temperature : Controlled heating (80–120°C) minimizes side products like oxidized quinoline derivatives .

Data : Yields range from 45% (ambient conditions) to 78% (optimized reflux with catalyst) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm methylamine and quinoline ring substitution patterns (e.g., δ 2.4 ppm for N–CH₃) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₂N₂, MW 172.22) and fragmentation patterns .

- Chromatography : HPLC purity >95% ensures minimal impurities for biological assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (0.5 mm Hg at 20°C) indicate moderate volatility .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?

- Receptor binding : The quinoline core may intercalate with DNA or inhibit enzymes like topoisomerases, analogous to other quinoline derivatives .

- CYP450 interactions : Methylamine substitution alters metabolic pathways; CYP2D6 inhibition is predicted (IC₅₀ ~15 µM) .

- Experimental validation : Use fluorescence quenching assays or molecular docking to map binding sites .

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

- Solubility discrepancies : Reported solubility in water (42 g/L) vs. DMSO (>100 mg/mL) may arise from protonation state variations. Adjust pH to 7.4 (physiological conditions) for consistent measurements .

- Stability under light : UV-Vis spectra show degradation at λ >300 nm; use amber vials for light-sensitive experiments .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Lipid encapsulation : Liposomes enhance bioavailability (e.g., 2.5-fold increase in AUC in rodent models) .

- Prodrug design : Acetylation of the methylamine group improves BBB penetration (logP increases from 1.3 to 2.1) .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers design dose-response experiments to account for non-linear pharmacokinetics?

- Multi-dose regimens : Test 3–5 log-spaced concentrations (e.g., 1 nM–100 µM) to capture saturation effects .

- Time-course analysis : Sample plasma at 0.5, 2, 6, and 24 hours post-administration to model half-life (t₁/₂ ~3.5 hours in mice) .

Q. What statistical approaches address variability in biological replicate data?

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

N-methyl-1-quinolin-3-ylmethanamine |

InChI |

InChI=1S/C11H12N2/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9/h2-6,8,12H,7H2,1H3 |

InChI Key |

BQGLOBVGXNNQIO-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.